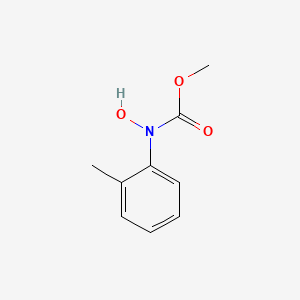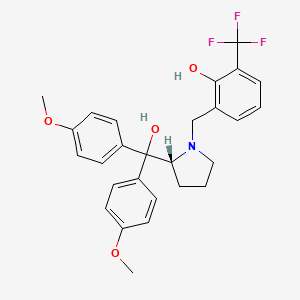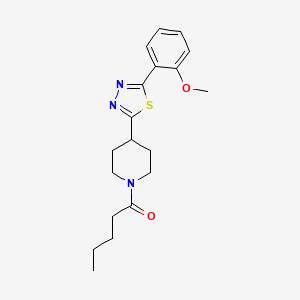![molecular formula C21H22N4O5 B2660805 2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941996-06-1](/img/structure/B2660805.png)
2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a complex organic compound characterized by its unique structure, which includes both benzyl and methoxyphenyl groups attached to an imidazo[2,1-c][1,2,4]triazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione typically involves multiple steps:
Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazine ring.
Attachment of the Benzyl and Methoxyphenyl Groups: The benzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like benzyl halides and methoxyphenyl halides in the presence of a base such as potassium carbonate.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield, reactions may be carried out in controlled environments using batch or continuous flow reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Scalability Considerations: Industrial methods would focus on scalability, ensuring that the synthesis can be performed on a large scale without significant loss of efficiency.
化学反应分析
Types of Reactions
2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone or ester functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
作用机制
The mechanism by which 2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways, potentially leading to changes in gene expression or protein activity.
相似化合物的比较
Similar Compounds
2-(3,5-dimethoxybenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: Similar structure but lacks the methoxy group on the phenyl ring.
2-(3,5-dimethoxybenzyl)-8-(4-chlorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione: Contains a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of both methoxybenzyl and methoxyphenyl groups in 2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione imparts unique electronic and steric properties, potentially enhancing its interactions with biological targets and its stability under various conditions.
属性
IUPAC Name |
2-[(3,5-dimethoxyphenyl)methyl]-8-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-28-16-6-4-15(5-7-16)23-8-9-24-19(26)20(27)25(22-21(23)24)13-14-10-17(29-2)12-18(11-14)30-3/h4-7,10-12H,8-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTVBQJWAARXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2660723.png)
![N-[(1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2660727.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2660729.png)
![1-(2-methoxyphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}cyclopropane-1-carboxamide](/img/structure/B2660730.png)
![2,2-dimethyl-N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2660731.png)
![2-Benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B2660733.png)


![6-[3-(dimethylamino)acryloyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2660738.png)
![2-(4-(Tert-butyl)phenoxy)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2660739.png)

![methyl 4-(3-{[(furan-2-yl)methyl]amino}propanamido)benzoate](/img/structure/B2660741.png)


